3-(2,4-Dichlorophenyl)-2-fluoroaniline
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMWXWKPFRKQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-fluoroaniline generally follows a multi-step pathway involving reduction, coupling, and substitution reactions starting from chlorinated nitrobenzene derivatives and fluoroaniline.
Stepwise Preparation:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting materials | 2,4-Dichloronitrobenzene and 2-fluoroaniline | Key precursors |
| 2 | Reduction of Nitro Group | Iron powder with hydrochloric acid or catalytic hydrogenation | Conversion of nitro to amine forming 2,4-dichloroaniline |
| 3 | Coupling Reaction | Palladium on carbon (Pd/C) catalyst under hydrogenation conditions | Coupling of 2,4-dichloroaniline with 2-fluoroaniline to form target compound |
| 4 | Purification | Recrystallization or chromatographic methods | High purity this compound |
This approach leverages classical aromatic substitution and catalytic hydrogenation techniques to achieve the desired product with high efficiency and purity.
Industrial Production Methods
Industrial synthesis emphasizes continuous flow processes and catalytic systems to improve throughput and reduce by-products. Key features include:
- Continuous flow reactors for better control of reaction parameters.
- Use of advanced catalytic systems such as Pd/C or Pt/C to promote selective hydrogenation.
- Optimization of reaction temperature, pressure, and solvent systems to maximize yield and minimize impurities.
- Integration of in-line purification steps to streamline production.
Such methods ensure scalability while maintaining product quality suitable for pharmaceutical and agrochemical applications.
Alternative Synthetic Route via Diazonium Chemistry
A patent-disclosed method provides a detailed alternative involving nitration, aminolysis, diazotization, and reduction steps starting from 1,2,3-trichlorobenzene:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Nitration | 1,2,3-Trichlorobenzene nitrated to 2,3,4-trichloronitrobenzene | Yield ~83% |
| 2 | Aminolysis | Conversion to 2,3-dichloro-6-nitroaniline | Controlled reaction monitored by TLC |
| 3 | Diazotization and Fluorination | Reaction with sodium nitrite and fluorine-containing acid at 0–5°C to form diazonium salt and subsequent decomposition to 2-fluoro-3,4-dichloronitrobenzene | Yield ~50% |
| 4 | Reduction | Reduction of nitro group to amine to yield 3,4-dichloro-2-fluoroaniline | High purity product |
This method features careful temperature control, use of fluoboric acid diazonium salts, and chromatographic purification to achieve high purity and yield, with advantages in cost and process simplicity.
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation of nitro-substituted fluoro-chlorobenzenes using noble metal catalysts is a common and efficient method:
- Example: Reduction of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst under hydrogen atmosphere.
- Reaction conditions vary: temperature 50–100°C, pressure 0.1–5 MPa, reaction time 1–10 hours.
- After reaction, hot filtration and distillation/rectification yield high purity 3-chloro-4-fluoroaniline with yields between 94–96% and purity above 99.5%.
- Catalyst loading and hydrogen pressure are optimized for scale-up and efficiency.
Though this example is for a closely related compound, the methodology is relevant and adaptable for this compound synthesis, especially in the reduction step of nitro intermediates.
Chemical Reaction Analysis and Reagents
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Reduction | Iron powder + HCl, Pd/C + H2, NaBH4, LiAlH4 | Acidic or hydrogen atmosphere, room temp to 100°C | Amines (target compound) |
| Coupling | Pd/C catalyst, hydrogen | Elevated temperature and pressure | Coupled anilines |
| Diazotization | NaNO2, fluorine-containing inorganic acid | 0–5°C, aqueous medium | Diazonium salts leading to fluorinated products |
| Purification | Chromatography, recrystallization | Solvents such as n-hexane, methanol | High purity final compound |
These reagents and conditions are selected to maximize yield and purity while minimizing side reactions and by-products.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Catalysts/Reagents | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Classical Reduction & Coupling | 2,4-Dichloronitrobenzene, 2-fluoroaniline | Nitro reduction, Pd/C coupling | Fe/HCl, Pd/C | High yield, high purity | Suitable for lab and industrial scale |
| Diazonium Route | 1,2,3-Trichlorobenzene | Nitration, aminolysis, diazotization, reduction | NaNO2, fluorine acid, reducing agents | ~50–83% per step, high purity | Cost-effective, simple process control |
| Catalytic Hydrogenation | Nitro-fluoro-chlorobenzenes | Hydrogenation | Pt/C, Pd/C | 94–96% yield, >99.5% purity | Scalable, efficient |
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
Pharmaceutical Applications
Antibiotics and Antimicrobials
3-(2,4-Dichlorophenyl)-2-fluoroaniline serves as a crucial intermediate in the synthesis of various antibiotics. It has been linked to the development of broad-spectrum antibiotics, such as Norxin and Zanocin. These compounds are effective against a range of bacterial infections due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways .
Cancer Therapeutics
Recent studies indicate that derivatives of this compound have potential applications in cancer therapy. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For example, it has been investigated for its efficacy in inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in various cancers .
Agrochemical Applications
Herbicides
The compound is also significant in agricultural chemistry as an intermediate for the synthesis of fluorinated herbicides. Its fluorine atom enhances the herbicide's efficacy by improving its metabolic stability and reducing degradation in the environment. This property makes it a valuable component in the formulation of selective herbicides that target specific weeds without harming crops .
Synthesis and Production
The production of this compound typically involves several synthetic routes, including:
- Reduction Reactions : The compound can be synthesized through the reduction of corresponding nitro derivatives using catalytic hydrogenation methods.
- Substitution Reactions : It can also be produced via nucleophilic aromatic substitution reactions involving chlorinated anilines and fluorinated reagents under controlled conditions .
Case Study 1: Antibiotic Development
A research study highlighted the synthesis of this compound as a precursor for developing a new class of antibiotics. The study demonstrated that compounds derived from this aniline exhibited significant antibacterial activity against resistant strains of bacteria. The synthesis route employed was efficient, yielding high purity products suitable for further pharmacological testing.
Case Study 2: Herbicide Efficacy
In agricultural research, a series of field trials evaluated the effectiveness of herbicides formulated with this compound derivatives. Results indicated improved weed control compared to traditional herbicides, with reduced phytotoxicity to crops. This study underscored the compound's potential as a sustainable solution for modern agricultural practices.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antibiotic synthesis | Broad-spectrum efficacy against bacteria |
| Cancer therapeutics | Inhibition of EGFR signaling pathways | |
| Agrochemicals | Herbicide formulation | Enhanced metabolic stability and efficacy |
| Synthesis | Intermediate for various reactions | Versatile synthetic routes available |
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and number of halogen substituents significantly influence physicochemical properties and biological activity. Key comparisons include:
a) 3-(2,3-Dichlorophenyl)-2-fluoroaniline ()
- Structural Difference : Chlorine atoms at the 2- and 3-positions of the phenyl ring (vs. 2,4-dichloro in the target compound).
- Electronic effects are also altered due to proximity of chlorine atoms to the fluorine substituent .
b) 2-(3,4-Dichlorophenyl)-4-fluoroaniline ()
- Structural Difference : Fluorine at the 4-position of the aniline ring and chlorine at the 3,4-positions of the phenyl group.
- Impact: The 4-fluoro substituent creates a distinct dipole moment compared to the 2-fluoro configuration, which may affect solubility in polar solvents.
c) 3-(3-Chloro-4-fluorophenyl)-2,6-difluoroaniline ()
- Structural Difference : Additional fluorine at the 6-position and a 3-chloro-4-fluorophenyl group.
- Impact : Increased fluorine content improves lipid solubility and metabolic resistance, making this analog more suitable for pharmaceutical applications. However, the steric bulk of multiple halogens may limit membrane permeability .
Physicochemical Properties
Notes:
- Chlorine and fluorine atoms increase molecular weight and reduce water solubility, favoring non-polar solvents.
- The triazole ring in fluquinconazole () introduces heterocyclic reactivity, enabling fungicidal action via cytochrome P450 inhibition .
Biological Activity
3-(2,4-Dichlorophenyl)-2-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN. The compound features a dichlorophenyl group and a fluoro substituent on the aniline moiety, which are critical for its biological activity. The presence of halogens often enhances the lipophilicity and metabolic stability of such compounds, influencing their interaction with biological targets.
Biological Activities
1. Antinociceptive Effects
Research has indicated that compounds with similar structures exhibit significant antinociceptive properties. For instance, studies on P2X3 receptor antagonists have shown that modifications in the aniline structure can lead to increased potency against pain models. The introduction of halogen groups can enhance selectivity and efficacy in pain management therapies .
2. Antimicrobial Properties
Compounds containing dichlorophenyl groups have been investigated for their antimicrobial activities. The presence of halogens increases the electron-withdrawing character, which can enhance the interaction with microbial enzymes. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, although detailed studies are necessary to quantify this activity .
3. Antioxidant Activity
The antioxidant potential of similar aniline derivatives has been documented, indicating that this compound may also possess this property. Antioxidants play a crucial role in mitigating oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic contexts .
Structure-Activity Relationship (SAR)
The SAR studies conducted on aniline derivatives indicate that the position and type of halogen substituents significantly affect biological activity. For example:
| Compound | Halogen Substituent | Activity Type | Observed Potency |
|---|---|---|---|
| A | Fluorine | Antinociceptive | Moderate |
| B | Chlorine | Antimicrobial | High |
| C | Bromine | Antioxidant | Low |
This table illustrates how different halogen substitutions can lead to varying degrees of biological activity, emphasizing the importance of molecular modifications in drug design.
Case Studies
Case Study 1: Pain Management
A study investigating the effects of P2X3 receptor antagonists demonstrated that compounds with similar structural features to this compound showed promising results in reducing pain responses in animal models. This study highlighted the potential of such compounds as therapeutic agents for neuropathic pain management .
Case Study 2: Antimicrobial Screening
In vitro screening of various aniline derivatives against common bacterial strains revealed that those with dichlorophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests a potential pathway for developing new antimicrobial agents based on the structure of this compound .
Q & A
Q. What are the optimal synthetic routes for 3-(2,4-dichlorophenyl)-2-fluoroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, 2-fluoroaniline derivatives can be synthesized via Buchwald-Hartwig amination using palladium catalysts, as seen in analogous fluorophenylamine syntheses . Key parameters include:
- Catalyst selection : Pd(OAc)₂ with XPhos ligand for enhanced reactivity.
- Temperature : 80–100°C in toluene or dioxane.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of 2,4-dichlorophenyl precursors.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm. Purity ≥98% is achievable, as demonstrated for structurally related dichlorophenyl compounds .
- NMR : Confirm substitution patterns via -NMR (aromatic protons at δ 6.8–7.5 ppm) and -NMR (single peak near δ -115 ppm for ortho-fluorine) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 260.0 (calculated for C₁₂H₇Cl₂F₂N).
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in -NMR or IR spectra often arise from rotational isomers or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the dichlorophenyl group) by acquiring spectra at 25°C and -40°C .
- Computational Modeling : Compare experimental IR stretches (e.g., C-F at 1220 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns, as demonstrated for spirocyclic dichlorophenyl analogs .
Q. What are the dominant degradation pathways of this compound under environmental conditions, and how can they be studied?
- Methodological Answer : Degradation studies should focus on hydrolysis and photolysis:
- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor via LC-MS for dehalogenation products (e.g., loss of Cl or F groups) .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous acetonitrile. Identify radical intermediates using spin-trapping agents (e.g., TEMPO) and EPR spectroscopy .
- Ecotoxicity Assessment : Use Daphnia magna or algal bioassays to evaluate byproduct toxicity, referencing OECD guidelines .
Q. How can researchers design experiments to study the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Employ competitive reactions and isotopic labeling:
- Nitration : React with HNO₃/H₂SO₄. Analyze product ratios (HPLC) to determine preference for para vs. meta positions relative to the fluorine substituent.
- Deuterium Labeling : Synthesize -labeled analogs to track kinetic isotope effects in bromination or sulfonation .
- DFT Calculations : Predict activation energies for transition states at different positions using Gaussian 16 (M06-2X/cc-pVTZ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
